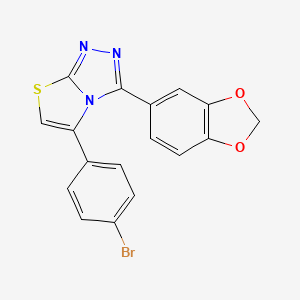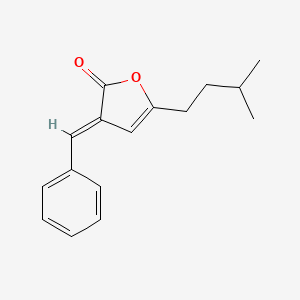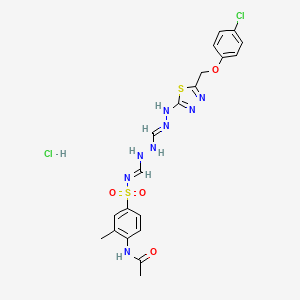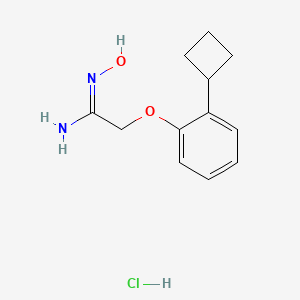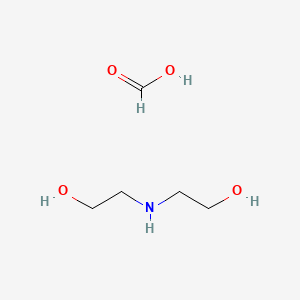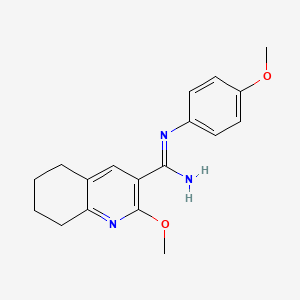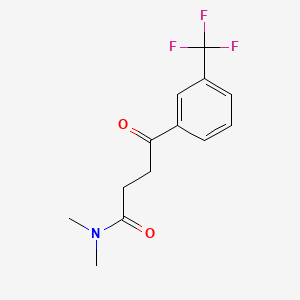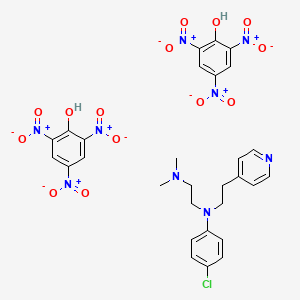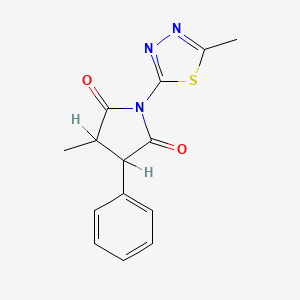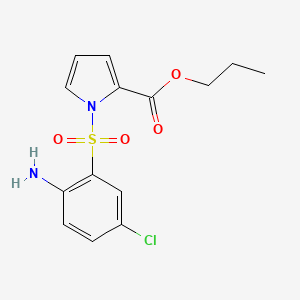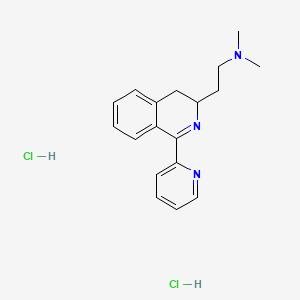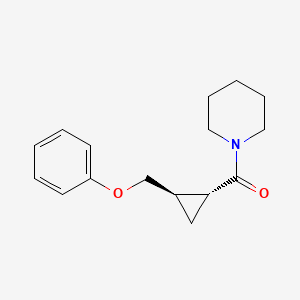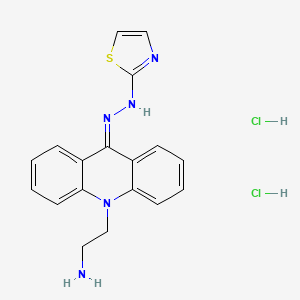
10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride: is a complex organic compound that features both acridinone and thiazolylhydrazone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the acridinone core, followed by the introduction of the 2-aminoethyl group. The thiazolylhydrazone moiety is then attached through a condensation reaction with appropriate hydrazine derivatives. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the acridinone moiety, converting it to acridine derivatives.
Substitution: The thiazolylhydrazone part can participate in nucleophilic substitution reactions, especially with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Acridine derivatives and reduced thiazolylhydrazone products.
Substitution: Various substituted thiazolylhydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the acridinone moiety, which exhibits strong fluorescence properties.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride involves its interaction with specific molecular targets. The acridinone moiety can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. The thiazolylhydrazone part can form coordination complexes with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole: A simpler compound with a thiazole core, used in medicinal chemistry.
Acridine: A parent compound of acridinone, known for its intercalating properties with DNA.
Hydrazones: A class of compounds with similar hydrazone functionality, used in various chemical and biological applications.
Uniqueness: 10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride is unique due to its combination of acridinone and thiazolylhydrazone moieties, providing a versatile platform for chemical modifications and applications in multiple scientific fields.
Eigenschaften
CAS-Nummer |
92928-33-1 |
|---|---|
Molekularformel |
C18H19Cl2N5S |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
N-[[10-(2-aminoethyl)acridin-9-ylidene]amino]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C18H17N5S.2ClH/c19-9-11-23-15-7-3-1-5-13(15)17(14-6-2-4-8-16(14)23)21-22-18-20-10-12-24-18;;/h1-8,10,12H,9,11,19H2,(H,20,22);2*1H |
InChI-Schlüssel |
XOKPZYZPZAYSIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NNC3=NC=CS3)C4=CC=CC=C4N2CCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


